REACTION_CXSMILES
|
[F:1][C:2]1[CH:11]=[C:10]2[C:5]([C:6]([CH2:13][CH2:14][N:15]3[CH2:20][CH2:19][N:18]([C:21]4[C:26]5[CH:27]=[CH:28][S:29][C:25]=5[CH:24]=[CH:23][N:22]=4)[CH2:17][CH2:16]3)=[CH:7][C:8](=[O:12])[NH:9]2)=[CH:4][CH:3]=1.Cl[CH2:31][C:32]([NH2:34])=[O:33].C(=O)([O-])[O-].[K+].[K+].CN(C=O)C>O>[F:1][C:2]1[CH:11]=[C:10]2[C:5]([C:6]([CH2:13][CH2:14][N:15]3[CH2:20][CH2:19][N:18]([C:21]4[C:26]5[CH:27]=[CH:28][S:29][C:25]=5[CH:24]=[CH:23][N:22]=4)[CH2:17][CH2:16]3)=[CH:7][C:8](=[O:12])[N:9]2[CH2:31][C:32]([NH2:34])=[O:33])=[CH:4][CH:3]=1 |f:2.3.4|
|
Name
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7-fluoro-4-[2-[4-[thieno[3,2-c]pyridin-4-yl]piperazin-1-yl]ethyl]-quinolin-2(1H)-one
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Quantity
|
66.9 kg
|
Type
|
reactant
|
Smiles
|
FC1=CC=C2C(=CC(NC2=C1)=O)CCN1CCN(CC1)C1=NC=CC2=C1C=CS2
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Name
|
|
Quantity
|
18.4 kg
|
Type
|
reactant
|
Smiles
|
ClCC(=O)N
|
Name
|
|
Quantity
|
51.5 kg
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
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Name
|
|
Quantity
|
335 L
|
Type
|
reactant
|
Smiles
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CN(C)C=O
|
Name
|
|
Quantity
|
1000 L
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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UNSPECIFIED
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Setpoint
|
50 °C
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Type
|
CUSTOM
|
Details
|
The mixture is stirred at 50° C. for twenty hours
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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cooled to 25° C.
|
Type
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CUSTOM
|
Details
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The suspension obtained
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Type
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FILTRATION
|
Details
|
is filtered
|
Type
|
WASH
|
Details
|
washed with water
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Type
|
CUSTOM
|
Details
|
a paste is re-formed in 307 l of ethanol
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Type
|
FILTRATION
|
Details
|
The solid is filtered off
|
Type
|
CUSTOM
|
Details
|
are obtained
|
Name
|
|
Type
|
|
Smiles
|
FC1=CC=C2C(=CC(N(C2=C1)CC(=O)N)=O)CCN1CCN(CC1)C1=NC=CC2=C1C=CS2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |